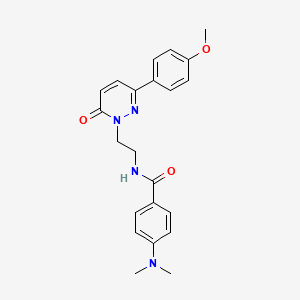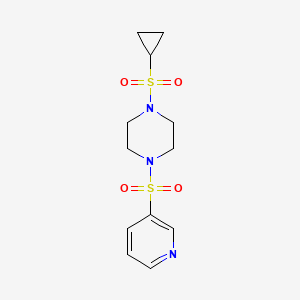
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives is well-documented in the literature. For instance, paper describes the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. Similarly, paper details the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides through a dehydrosulfurization process. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as NMR, as described in paper . The paper details the structure elucidation process of a cannabimimetic designer drug using NMR and MS techniques, which could be relevant for analyzing the molecular structure of "N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide".
Chemical Reactions Analysis
The reactivity of thiazole derivatives can vary significantly depending on the substituents present on the thiazole ring. Paper discusses N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides as potent inhibitors of VEGF receptors, indicating that the thiazole ring can be part of biologically active compounds. This suggests that the compound may also participate in chemical reactions relevant to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Paper provides insights into the crystal structure and intermolecular interactions of a pyrazole-1-carboxamide derivative, which could be similar to the compound . Paper discusses the physicochemical properties and biological activities of acridine-4-carboxamide derivatives, which, while not thiazole derivatives, offer a perspective on how substituents affect the properties of heterocyclic compounds.
Relevant Case Studies
While the papers do not provide direct case studies on "N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide", they do offer case studies on related compounds. For example, paper is a case study on the structure elucidation of a designer drug, which could be relevant for similar analytical approaches. Paper discusses the antiviral activity of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which could be considered a case study for the biological applications of thiazole derivatives.
Aplicaciones Científicas De Investigación
Imidazole Derivatives in Antitumor Activity
Research on imidazole derivatives, closely related to thiazole compounds, highlights their significant potential in antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole, including various modifications and related structures, have been reviewed for their antitumor properties. Some of these compounds have passed preclinical testing stages, suggesting the structural flexibility of imidazole (and by extension, thiazole derivatives) for synthesizing compounds with distinct biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Acetamide and Formamide Derivatives in Biological Effects
Acetamide and formamide derivatives, which share functional group similarities with the queried compound, have been studied extensively. These chemicals have shown varied biological effects, including neuroprotective and potentially anticancer activities, reflecting the broad spectrum of biological interactions possible with such small molecules (Kennedy, G., 2001).
AMPK Activation by AICAr
While not a direct match, the study of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) as an AMPK activator with significant AMPK-independent effects provides insight into how structurally complex molecules can influence metabolic and physiological pathways, potentially offering a parallel to the research applications of the compound (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Thiazolidine Derivatives in Drug Design
Thiazolidine motifs, closely related to the thiazole group in the queried compound, have been a focal point in drug design due to their pharmacological significance. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties. The structural flexibility of thiazolidine derivatives makes them valuable in the synthesis of new drug candidates (Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S., 2020).
Mecanismo De Acción
Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action of “N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide”. The mechanism of action would likely depend on the specific biological or chemical context in which this compound is used .
Safety and Hazards
Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with “N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide”. The safety and hazards would likely depend on the specific biological or chemical context in which this compound is used .
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-7-17-8-5-12(6-9-17)13(18)16-14-15-10(2)11(3)19-14/h1,12H,5-9H2,2-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYTPXNSSLJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)
![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)


![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)


![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)